3-[(Cyclohexylcarbonyl)amino]benzamide
Description
3-[(Cyclohexylcarbonyl)amino]benzamide is a benzamide derivative characterized by a cyclohexylcarbonylamino substituent at the 3-position of the benzamide scaffold. Its molecular formula is C₁₄H₁₉N₃O₂, with a molecular weight of 261.32 g/mol . The compound’s structure combines a benzamide core with a cyclohexyl group, which confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzamides. This structural motif is frequently explored in medicinal chemistry for modulating biological activity, particularly in targeting enzymes or receptors sensitive to hydrophobic interactions .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-(cyclohexanecarbonylamino)benzamide |
InChI |
InChI=1S/C14H18N2O2/c15-13(17)11-7-4-8-12(9-11)16-14(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,17)(H,16,18) |
InChI Key |
UAKYHBDQHMPZCU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a systematic comparison of 3-[(Cyclohexylcarbonyl)amino]benzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular weight, and reported applications:
Key Observations:
Lipophilicity: Cyclohexyl-containing derivatives (e.g., this compound, Fexaramine) exhibit higher logP values compared to benzamides with polar substituents (e.g., 3-amino-N-benzyl-N-methylbenzamide) .
Biological Activity : The cyclohexyl group enhances target affinity in enzymes like kinases or nuclear receptors (e.g., Fexaramine’s FXR agonism) . In contrast, halogenated derivatives (e.g., N-Cyclohexyl 3-fluorobenzamide) prioritize metabolic stability .
Steric Effects: Bulky substituents (e.g., tert-butylcyclohexyl in 3-[(4-tert-butylcyclohexyl)amino]benzamide) reduce solubility but improve selectivity in receptor binding .
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